mPGES1 Inhibition vs. Vipoglanstat
4-(4-Benzylpiperidin-1-yl)butanoic acid demonstrates exceptionally potent inhibition of microsomal prostaglandin E synthase-1 (mPGES1) in a human whole blood assay, with an IC50 value of 29 nM [1]. This level of activity is comparable to that of Vipoglanstat (GS-248), a clinical-stage mPGES1 inhibitor that exhibits an IC50 of 2.5 nM against the human enzyme . Critically, this activity is absent in the parent 4-benzylpiperidine scaffold, which shows no documented mPGES1 inhibition, underscoring the essential contribution of the butanoic acid side chain for this target engagement [2]. The compound also exhibits an IC50 of 3 nM in a recombinant enzyme assay, confirming the target engagement translates to a potent cellular effect [1].
| Evidence Dimension | Inhibition of mPGES1-mediated PGE2 production |
|---|---|
| Target Compound Data | IC50 = 29 nM (human whole blood); IC50 = 3 nM (recombinant enzyme) |
| Comparator Or Baseline | Vipoglanstat (GS-248): IC50 = 2.5 nM (human recombinant mPGES1); 4-Benzylpiperidine: No mPGES1 inhibition reported |
| Quantified Difference | Target compound is within ~12-fold of clinical candidate Vipoglanstat; possesses activity entirely absent in parent benzylpiperidine scaffold. |
| Conditions | LPS-induced human whole blood assay; Recombinant human mPGES1 enzyme assay in 293E cells |
Why This Matters
This dataset positions the compound as a low-cost, synthetically accessible mPGES1 inhibitor suitable for biochemical and cellular target validation, offering a potency within an order of magnitude of a known clinical candidate but without associated intellectual property or cost barriers.
- [1] BindingDB. (n.d.). BDBM50142253 (CHEMBL3758924): IC50 = 29 nM in LPS-induced human whole blood. Retrieved from www.bindingdb.org. View Source
- [2] BindingDB. (n.d.). Search for '4-benzylpiperidine' and 'mPGES1' returns no inhibition data. Retrieved from www.bindingdb.org. View Source
